ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. The presence of multiple functional groups, including an amino group, a hydroxyl group, and a carboxylate ester, makes it a versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyaniline with appropriate quinoxaline derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the formation of the quinoxaline core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and therapeutic interventions.
Industry: In the industrial sector, this compound can be used as a precursor for the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding or hydrophobic interactions. The carboxylate ester can engage in ionic interactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological and chemical properties.
Phenolic compounds: Compounds containing hydroxyl groups on aromatic rings are structurally similar and can exhibit similar reactivity.
Uniqueness: Ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-amino-1-(2-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-12-8-4-3-7-11(12)21-16)23(17(15)20)13-9-5-6-10-14(13)24/h3-10,24H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMQRPECATFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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